molecular formula C16H17BrOS B2641028 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene CAS No. 338792-42-0

1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene

Cat. No.: B2641028
CAS No.: 338792-42-0
M. Wt: 337.28
InChI Key: BMAYINPFGYDVEM-UHFFFAOYSA-N
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Description

1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene is a chemical compound with the CAS Registry Number 338792-42-0 and a molecular formula of C 16 H 17 BrOS, corresponding to a molecular weight of 337.28 . It is a brominated aromatic compound that also features a phenoxybutylsulfanyl chain, a structure that suggests its potential utility as a versatile synthetic intermediate or building block in organic chemistry. The presence of both bromine and sulfur functional groups makes it a candidate for further chemical transformations, such as metal-catalyzed cross-coupling reactions or nucleophilic substitutions, which are fundamental in medicinal chemistry and materials science research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can refer to the provided SMILES code, BrC1=CC=C(SCCCCOC2=CC=CC=C2)C=C1, for computational and structural analysis . For specific handling, storage, and safety information, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

1-bromo-4-(4-phenoxybutylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrOS/c17-14-8-10-16(11-9-14)19-13-5-4-12-18-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAYINPFGYDVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 1-bromo-4-[(4-phenoxybutyl)sulfanyl]benzene and related compounds:

Compound Name Substituent Group Key Features Reference
This compound -(CH₂)₄-S-C₆H₄-O-C₆H₅ Combines sulfanyl, phenoxy, and butyl chains; moderate polarity and bulk -
1-Bromo-4-(methylsulfonyl)benzene -SO₂CH₃ Sulfonyl group (electron-withdrawing); higher polarity and oxidative stability
1-Bromo-4-(3-thienyl)benzene (6) -C₄H₃S (thienyl) Aromatic heterocycle; π-conjugation for electronic applications
1-Bromo-4-(4-chlorophenoxy)benzene (15d) -O-C₆H₄-Cl Phenoxy with electron-withdrawing Cl; enhanced electrophilicity
1-Bromo-4-(trifluoromethyl)benzene -CF₃ Strong electron-withdrawing group; high stability in harsh conditions
1-Bromo-4-(isopropylsulfinyl)benzene -SO-C₃H₇ Sulfinyl group (chiral center); intermediate oxidation state

Key Observations :

  • Electronic Effects : Sulfanyl (-S-) groups are less electron-withdrawing than sulfonyl (-SO₂-) or trifluoromethyl (-CF₃) groups, making the parent compound more reactive in nucleophilic substitutions .
  • Steric Effects: The 4-phenoxybutyl chain introduces greater steric hindrance compared to smaller substituents like methylsulfonyl or thienyl .
  • Applications: Thienyl and phenoxy derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceuticals, while sulfonyl groups are common in agrochemicals .

Physical and Spectral Properties

  • NMR Data: 1-Bromo-4-(4-fluorophenoxy)benzene (15e): δ 7.41–7.46 (m, 2H, aromatic), 6.85–6.89 (m, 2H, aromatic) . 1-Bromo-4-(2-fluoropropyl)benzene (F5): Distinct ¹H/¹³C NMR shifts due to fluorinated alkyl chains . 1-Bromo-4-(trifluoromethyl)benzene: High-resolution HPLC data available for radiofluorination studies .

Comparison: The target compound’s phenoxybutylsulfanyl group would likely show upfield shifts in aromatic protons due to electron-donating effects, contrasting with downfield shifts in sulfonyl or trifluoromethyl analogs .

Biological Activity

1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene, with the chemical formula C16H17BrOSC_{16}H_{17}BrOS and a molecular weight of 337.27 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications, supported by data tables and relevant case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C16H17BrOSC_{16}H_{17}BrOS
  • Molecular Weight : 337.27 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the sulfanyl group allows it to participate in nucleophilic substitution reactions, which can affect enzymatic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cell signaling processes.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound.

Acute Toxicity Data

Study TypeRouteDose (mg/kg)Observed Effects
Oral Lethality StudyOral1000 - 5000Tremors, weight loss, lethargy
Inhalation StudyInhalation7.1 - 26 mg/LRespiratory distress, body weight loss

The median lethal dose (LD50) from oral studies is reported to be approximately 2700 mg/kg, indicating a moderate level of acute toxicity .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

  • Anticancer Activity : Research has shown that similar sulfanyl compounds exhibit cytotoxic properties against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to induce apoptosis in breast cancer cells.
  • Anti-inflammatory Effects : Some studies suggest that phenoxybutyl derivatives can reduce inflammation markers in vitro, hinting at possible anti-inflammatory applications for this compound.
  • Neuroprotective Properties : Investigations into related compounds indicate potential neuroprotective effects, which may be relevant for developing treatments for neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

CompoundBiological Activity
1-Bromo-4-fluorobenzeneUsed as an intermediate in drug synthesis; moderate toxicity
1-Bromo-3-(phenylsulfanylmethyl)benzeneExhibits cytotoxic effects against cancer cells

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